molecular formula C13H16N4O4 B14117429 tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Cat. No.: B14117429
M. Wt: 292.29 g/mol
InChI Key: XOTJUGYCTKBWHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo various chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and nucleophiles such as amines or thiols (for substitution). Major products formed from these reactions include the corresponding amino derivative and various substituted benzimidazoles .

Scientific Research Applications

tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, such as DNA and proteins. This can lead to cell death, making it a potential anticancer and antimicrobial agent .

Comparison with Similar Compounds

tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other benzimidazole derivatives, such as:

    2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its anti-tubercular activity.

    4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which enhances its stability and bioavailability.

Properties

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

tert-butyl N-[(4-nitro-1H-benzimidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C13H16N4O4/c1-13(2,3)21-12(18)14-7-10-15-8-5-4-6-9(17(19)20)11(8)16-10/h4-6H,7H2,1-3H3,(H,14,18)(H,15,16)

InChI Key

XOTJUGYCTKBWHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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